The Structural and Functional Blueprint of 3-Fucosyllactose[Galβ1-4(Fucα1-3)Glc]: A Comprehensive Technical Guide
The Structural and Functional Blueprint of 3-Fucosyllactose[Galβ1-4(Fucα1-3)Glc]: A Comprehensive Technical Guide
Executive Summary
3-Fucosyllactose (3-FL) is a highly abundant, neutral trisaccharide belonging to the family of Human Milk Oligosaccharides (HMOs). Unlike 2'-fucosyllactose (2'-FL), which is predominantly synthesized by the Secretor gene (FUT2), 3-FL biosynthesis is governed by the Lewis gene (FUT3)[1]. Consequently, 3-FL is highly enriched in the milk of non-secretor mothers, ensuring that their infants still receive the critical immunomodulatory and prebiotic benefits of fucosylated glycans. This whitepaper provides an in-depth technical analysis of the chemical architecture, metabolic engineering strategies for scalable biosynthesis, and the rigorous analytical workflows required for structural validation of 3-FL.
Molecular Architecture & Physicochemical Properties
The structural causality of 3-FL dictates its biological resilience and function. The molecule is constructed on a lactose core (Galβ1-4Glc), with an L-fucose moiety attached to the C3 hydroxyl group of the reducing-end glucose via an α1-3 glycosidic bond[2].
This specific α1-3 linkage sterically hinders certain endogenous and bacterial β-galactosidases. Because the fucose is positioned on the glucose residue rather than the galactose residue (as seen in 2'-FL), 3-FL exhibits a distinct fermentation profile in the infant gut, selectively nourishing specific Bifidobacterium clades while resisting premature degradation[3].
Quantitative Physicochemical Data
| Property | Specification / Value |
| IUPAC Name | 6-deoxy-α-L-galactopyranosyl-(1→3)-[β-D-galactopyranosyl-(1→4)]-D-glucopyranose |
| Common Abbreviations | 3-FL, Galb-4(Fuca-3)Glc, 3-O-Fucosyllactose |
| Molecular Formula | C18H32O15 |
| Molecular Weight | 488.44 g/mol |
| CAS Registry Number | 41312-47-4 |
| Glycan Motif / Linkages | Gal(β1-4)[Fuc(α1-3)]Glc |
| Monoisotopic Mass | 488.174 Da |
Biosynthetic Pathways: In Vivo and Microbial Cell Factories
In Vivo Human Biosynthesis
In the human mammary gland, 3-FL is synthesized by α-1,3/4-fucosyltransferases, primarily FUT3 (the Lewis enzyme). FUT3 utilizes guanosine 5′-diphosphate-L-fucose (GDP-L-fucose) as the donor substrate and lactose as the acceptor, facilitating an inverting glycosyltransfer reaction that establishes the α1-3 linkage[1].
Engineered Microbial Biosynthesis
To meet the demand for 3-FL in clinical research and infant formula supplementation, metabolic engineering of microbial cell factories (e.g., Escherichia coli and Yarrowia lipolytica) is employed[4]. The rational design of these strains requires a tripartite strategy:
-
Acceptor Supply (Lactose): Lactose is imported into the cell via the lactose permease (lacY). Crucially, the endogenous β-galactosidase gene (lacZ) must be deleted or mutated (e.g., lacZΔm15) to prevent the hydrolytic cleavage of lactose into glucose and galactose, ensuring the acceptor pool remains intact[3].
-
Donor Supply (GDP-L-Fucose): The intracellular pool of GDP-L-fucose is amplified via the de novo pathway by overexpressing phosphomannomutase (manB), mannose-1-phosphate guanylyltransferase (manC), GDP-D-mannose-4,6-dehydratase (gmd), and GDP-L-fucose synthase (wcaG)[5]. Alternatively, a salvage pathway utilizing L-fucokinase/GDP-L-fucose pyrophosphorylase (fkp) can be engineered if exogenous fucose is supplemented[3].
-
Heterologous Fucosyltransferase: An exogenous α-1,3-fucosyltransferase (e.g., FutA from Helicobacter pylori or Fut3Bc from Neobacillus cucumis) is introduced[4][5]. Because wild-type FutA often exhibits poor solubility, site-directed mutagenesis (yielding mFutA) or SUMO-tagging is utilized to enhance the kcat and prevent inclusion body formation[3][4].
Metabolic pathway for the whole-cell biosynthesis of 3-FL in engineered microbial factories.
Analytical Workflows and Structural Validation
Regulatory frameworks (such as those outlined by the TGA) require stringent structural validation of microbially synthesized 3-FL to ensure equivalence to the natural human metabolite[6]. Because carbohydrates lack natural chromophores, standard UV-Vis detection is inadequate. The following self-validating protocol utilizes orthogonal techniques to confirm purity, mass, and linkage.
Step-by-Step Analytical Protocol
Step 1: Chromatographic Separation and Quantitation (HPAEC-PAD)
-
Rationale: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) exploits the weak acidic nature of the hydroxyl groups on 3-FL. At high pH (>12), these groups ionize, allowing separation based on size, charge, and linkage isomerism.
-
Procedure:
-
Dissolve the purified 3-FL sample in ultra-pure water to a concentration of 100 µg/mL.
-
Inject 10 µL onto a CarboPac PA210 column (4 x 150 mm) maintained at 31°C[6].
-
Elute using a gradient of Water, 100 mM NaOH, and 500 mM NaOAc at a flow rate of 0.8 mL/min.
-
Detect using a gold working electrode with a standard quadruple potential waveform.
-
Acceptance Criteria: The retention time must match the 3-FL reference standard (±3%), with a calculated purity of ≥92.0% w/w[6].
-
Step 2: Intact Mass Confirmation (ESI-MS)
-
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact molecular weight, ruling out truncated disaccharides or over-fucosylated tetrasaccharides.
-
Procedure:
-
Dilute the sample in a 1:1 (v/v) Water/Acetonitrile matrix.
-
Infuse into the mass spectrometer operating in negative ion mode (ESI-).
-
Acceptance Criteria: Observation of the dominant deprotonated base peak [M−H]− at m/z 487.1, or the sodium adduct [M+Na]+ at m/z 511.16 in positive mode[7].
-
Step 3: Linkage and Anomeric Configuration Validation (NMR)
-
Rationale: Mass spectrometry cannot easily distinguish between structural isomers (e.g., 2'-FL vs. 3-FL). Nuclear Magnetic Resonance (NMR) is strictly required to confirm the α1-3 linkage to the glucose core.
-
Procedure:
-
Exchange the sample three times with D2O and lyophilize to remove exchangeable proton signals.
-
Acquire 1D 1H , 1D 13C , and 2D COSY/HSQC spectra at 600 MHz.
-
Acceptance Criteria: The 1H NMR spectrum must show the characteristic fucose anomeric proton (H-1) doublet at ~5.34 ppm ( J=4.2 Hz) and the fucose methyl group (C-6) multiplet at ~1.09 ppm. The 13C NMR must confirm the downfield shift of the glucose C-3 carbon, verifying the exact site of fucosylation[7].
-
Step-by-step analytical workflow for the purification and structural validation of 3-FL.
Biological Mechanisms & Therapeutic Applications
The precise chemical structure of 3-FL translates directly into its therapeutic utility:
-
Pathogen Decoy Receptor: Many enteric and respiratory pathogens (e.g., Campylobacter jejuni, Pseudomonas aeruginosa) utilize host cell-surface glycans to adhere to the epithelium. 3-FL acts as a soluble structural mimic of these host receptors. By binding to the pathogen's carbohydrate-binding domains (lectins), 3-FL competitively inhibits pathogen adhesion and subsequent infection[7][8].
-
Microbiome Modulation: 3-FL acts as a highly specific prebiotic. Because the α1-3 linkage is resistant to host digestive enzymes, intact 3-FL reaches the distal colon where it is selectively metabolized by the enzymatic machinery (e.g., specific fucosidases) of beneficial Bifidobacterium species, promoting a healthy infant microbiome[7].
References
-
PubChem: 3-Fucosyllactose | C18H32O15 | CID 16216990. National Institutes of Health (NIH). Available at:[Link]
-
Therapeutic Goods Administration (TGA): 3-Fucosyllactose (October 16 2023). Australian Government. Available at:[Link]
-
Biochemical characterization of Helicobacter pylori α1–3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification. PubMed / NIH. Available at:[Link]
-
Metabolic engineering of Yarrowia lipolytica for synthesis of 3-fucosyllactose. China National Intellectual Property Administration (CNIPA). Available at:[Link]
-
Glycosyltransferase from Bacteroides gallinaceum Is a Novel α-1,3-Fucosyltransferase that Can Be Used for 3-Fucosyllactose Production In Vivo by Metabolically Engineered Escherichia coli. ACS Publications. Available at:[Link]
-
Synthesis as an Expanding Resource in Human Milk Science. ACS Publications. Available at:[Link]
-
Porphyromonas gingivalis fimbriae carbohydrate specificity assessment by glycomics. Pathogens and Disease | Oxford Academic. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Fucosyllactose | C18H32O15 | CID 16216990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sf1970.cnif.cn [sf1970.cnif.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Fucosyllactose | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
